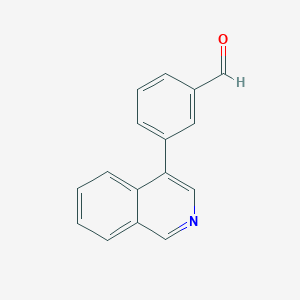
3-Isoquinolin-4-ylbenzaldehyde
説明
3-Isoquinolin-4-ylbenzaldehyde is a compound that contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound. Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . The compound also contains a benzaldehyde group .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been greatly developed recently. A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
Isoquinoline and its derivatives, such as this compound, are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . The molecular formula of 4-Pyrid-3-ylbenzaldehyde, a similar compound, is C12H9NO .Chemical Reactions Analysis
Isoquinoline-based compounds, including this compound, can undergo diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also participate in electrochemically-initiated processes and monitor redox-active intermediates formed chemically in solution .科学的研究の応用
Synthesis of Polycyclic Compounds
Research by Ohta et al. (2009) developed a novel copper-catalyzed synthesis method for 3-(aminomethyl)isoquinoline-fused polycyclic compounds. This process involves a Mannich-type reaction of 2-ethynylbenzaldehyde with paraformaldehyde and secondary amine, followed by diamine component treatment, resulting in tricyclic isoquinolines through cascade cyclization and oxidation. This method allows for the construction of various ring sizes in fused isoquinolines (Ohta et al., 2009).
Isoquinoline Derivatives Synthesis
Sakamoto et al. (2000) explored the cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. They concluded that the reaction proceeds via an ionic process, with the isoquinoline 4-hydrogen atom deriving from the solvent. The study demonstrated that 2-ethynylbenzaldehyde O-methyloximes can undergo cyclization in the presence of primary and secondary alcohols to yield 3-substituted isoquinolines (Sakamoto et al., 2000).
Domino Imination/Cycloisomerisation
Dell’Acqua et al. (2014) developed an approach for synthesizing 3-benzyl isoquinolines using 2-propargylbenzaldehydes. This process utilized microwave-promoted domino imination/cycloisomerisation in the presence of ammonium acetate, yielding a library of 3-benzyl isoquinolines under mild conditions. The study proposed two alternative reaction mechanisms for this process (Dell’Acqua et al., 2014).
Electrophilic Cyclization Synthesis
Araujo et al. (2020) reported a protocol for synthesizing 3-organyl-4-(organylchalcogenyl)isoquinoline-2-oxides via electrophilic cyclization. This synthesis involved alkynylbenzaldoximes and diorganyl dichalcogenides, promoted by Oxone, and achieved in yields up to 93% under ultrasound irradiation. This method demonstrated the synthetic utility of the produced isoquinoline-N-oxides in further annulation and deoxygenation reactions (Araujo et al., 2020).
将来の方向性
Recent advances in the synthesis of isoquinoline derivatives, including 3-Isoquinolin-4-ylbenzaldehyde, have opened up new possibilities for the development of novel compounds with potent biological activity . The current gap between industrial needs and academic research in designing high-performance compounds suggests future research directions for advancing synthesis processes .
作用機序
Target of Action
3-Isoquinolin-4-ylbenzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis within the fungal cells .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound . The presence of an ortho-hydroxyl group in the aromatic ring of the compound increases its antifungal activity .
Biochemical Pathways
The disruption of the cellular antioxidation system leads to destabilization of cellular redox homeostasis . This destabilization affects various biochemical pathways within the fungal cells, leading to their inhibition
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation and the destabilization of cellular redox homeostasis . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
特性
IUPAC Name |
3-isoquinolin-4-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXFDGWNKTOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)
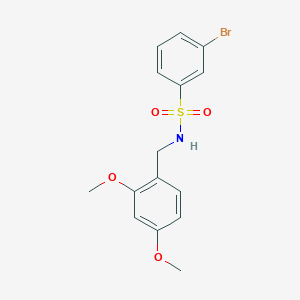
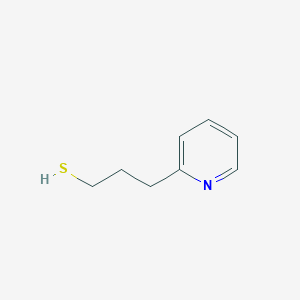
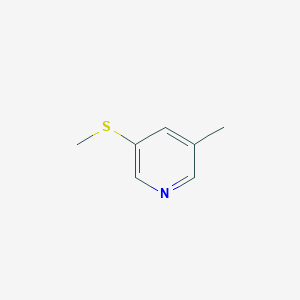
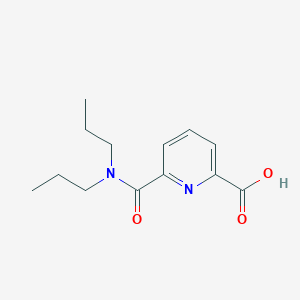


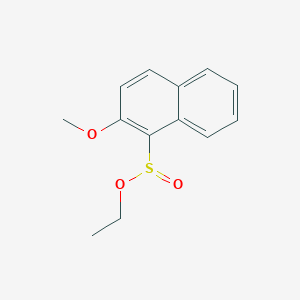
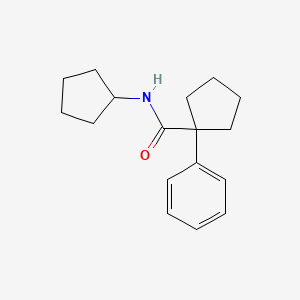
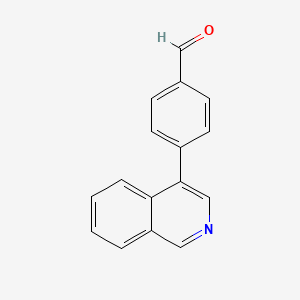
![2-Chloro-4,6-dimethoxybenzo[d]thiazole](/img/structure/B3074808.png)
![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)
![6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3074818.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3074829.png)
